molecular formula C16H19N3O2 B10868248 (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10868248
M. Wt: 285.34 g/mol
InChI Key: LVJVUIYWQHYHBD-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, cyclopropylamine, and ethyl acetoacetate.

    Step 1 Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone.

    Step 2 Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.

    Step 3 Final Modification: The final step involves the reaction of the pyrazolone with cyclopropylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Anti-inflammatory: The pyrazolone core is known for its anti-inflammatory properties, and this compound could be developed into new anti-inflammatory drugs.

    Anticancer: Preliminary studies suggest that the compound may have anticancer activity, possibly through the inhibition of specific signaling pathways.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments for various industrial applications.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Enzyme Inhibition: It binds to the active site of target enzymes, blocking their activity and thereby reducing inflammation or inhibiting cancer cell growth.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the cyclopropylamino and methoxyphenyl groups.

    2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar but without the cyclopropylamino group.

    4-[1-(Cyclopropylamino)ethylidene]-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar but lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the cyclopropylamino and methoxyphenyl groups in (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties, such as enhanced binding affinity to specific enzymes and receptors, and improved pharmacokinetic properties.

This compound’s unique structure makes it a promising candidate for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

4-(N-cyclopropyl-C-methylcarbonimidoyl)-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H19N3O2/c1-10(17-12-4-5-12)15-11(2)18-19(16(15)20)13-6-8-14(21-3)9-7-13/h6-9,12,18H,4-5H2,1-3H3

InChI Key

LVJVUIYWQHYHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3CC3)C

Origin of Product

United States

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